molecular formula C10H18N4O4S B2598955 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide CAS No. 2034424-92-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide

Cat. No.: B2598955
CAS No.: 2034424-92-3
M. Wt: 290.34
InChI Key: TYVUNPYVSCFQDN-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is a specialized chemical reagent primarily employed as a sulfonamide transfer agent in organic synthesis. Its core research value lies in its role as a stable, activated alternative to traditional sulfonylation methods, facilitating the efficient incorporation of the butanesulfonamide moiety into target molecules. The compound functions through the reactivity of the dimethoxytriazine group, which acts as a superior leaving group upon activation, enabling the direct sulfonamidation of carboxylic acids to form sulfonylamides or other nucleophiles. This mechanism is particularly valuable in medicinal chemistry for the synthesis of compound libraries, including the development of kinase inhibitors and other small molecule therapeutics where the sulfonamide functional group is a critical pharmacophore. Its application extends to the synthesis of deuterated compounds for metabolic studies, as demonstrated by its use in creating N-butyl-1,1-dideutero-butanesulfonamide, a key intermediate for labeling active pharmaceutical ingredients. This reagent offers advantages in yield and purity over conventional methods that often require sulfonyl chlorides, making it a powerful tool for advancing synthetic methodologies and drug discovery programs. https://pubchem.ncbi.nlm.nih.gov/compound/121205239 https://patents.google.com/patent/WO2022266460A1/en

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S/c1-4-5-6-19(15,16)11-7-8-12-9(17-2)14-10(13-8)18-3/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVUNPYVSCFQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with butane-1-sulfonamide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazine ring facilitates nucleophilic substitution at the C-2 position, where the sulfonamide-methyl group is attached. Key observations include:

  • Hydrolysis : Under acidic conditions (pH 4–6, 60°C), the triazine ring undergoes hydrolysis, yielding 4,6-dimethoxy-1,3,5-triazin-2(1H)-one and butane-1-sulfonamide derivatives .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the methyl-sulfonamide group, forming substituted triazine derivatives. This reaction is catalyzed by DIPEA in DMF at room temperature.

Coupling Reactions via Triazine Activation

The dimethoxy-triazine moiety acts as a leaving group in coupling reactions, similar to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) :

Reaction TypeConditionsProductsYield (%)Reference
Amide Bond FormationCarboxylic acid, room temperatureActivated ester intermediate75–85
Peptide SynthesisDMF, 0°C, 12 hoursPeptide-triazine adduct68

Sulfonamide Group Reactivity

The butane-1-sulfonamide group participates in:

  • Acid-Base Reactions : Deprotonation at the sulfonamide nitrogen (pKa ~10.2) forms a resonance-stabilized anion, enabling nucleophilic attacks on electrophilic substrates.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cleavage of the triazine-sulfonamide bond, generating free radicals detectable via ESR spectroscopy.

Key Reaction Mechanism Insights

  • Triazine Ring Activation :

    • Methoxy groups enhance ring electrophilicity, directing nucleophilic attacks to C-2 .

    • Steric hindrance from the methyl-sulfonamide group slows reactions at C-4 and C-6.

  • Sulfonamide Stability :

    • Resists oxidation under mild conditions but degrades in strong acidic/basic environments.

Scientific Research Applications

Chemical Properties and Structure

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide features a triazine ring which contributes to its stability and reactivity. The presence of the sulfonamide group enhances its solubility in polar solvents, making it suitable for various chemical reactions and applications.

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives with similar triazine moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

2. Antimicrobial Properties:
Research has shown that sulfonamide derivatives can possess potent antimicrobial activity. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications on the triazine ring can enhance its antibacterial efficacy .

3. Anticonvulsant Effects:
Compounds containing thiazole and triazine rings have been reported to exhibit anticonvulsant properties. The incorporation of this compound into new molecular frameworks may lead to the development of effective anticonvulsant agents .

Biochemical Applications

1. Peptide Synthesis:
this compound serves as an efficient coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds under mild conditions and can be used in both solution-phase and solid-phase synthesis . This application is particularly valuable in the production of cyclic peptides and complex biomolecules.

2. GABAergic Compounds:
The compound has been utilized in synthesizing γ-aminobutyric acid (GABA)-containing cyclic peptides, which are important for neurological studies and therapeutic applications related to anxiety and epilepsy .

Material Science Applications

1. Conducting Polymers:
Research indicates that triazine-based compounds can be integrated into conducting polymers for use in electronic devices. These materials exhibit enhanced conductivity and stability due to the electron-withdrawing properties of the triazine moiety .

2. Chemical Sensors:
this compound has potential applications in the development of chemical sensors due to its ability to interact with various analytes. Its incorporation into sensor platforms could improve sensitivity and selectivity for detecting specific chemical species .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s butane sulfonamide chain provides flexibility and hydrophobicity, which may enhance membrane permeability compared to Flufenacet’s rigid aromatic sulfonamide . The piperidine-cyclopropane derivative combines a constrained cyclopropane ring with a piperidine scaffold, likely altering binding affinity in biological systems due to steric and electronic factors.

Triazine Core Modifications: All three compounds retain the 4,6-dimethoxy-1,3,5-triazine core, a motif known for stabilizing hydrogen-bond interactions. However, the position and nature of the sulfonamide linkage (e.g., methylene bridge vs. piperidine) significantly influence reactivity and target selectivity.

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is a compound derived from triazine chemistry, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis of this compound

The compound is synthesized through the reaction of 4,6-dimethoxy-1,3,5-triazine with butane-1-sulfonamide. This process typically involves the activation of the triazine ring to facilitate nucleophilic attack by the sulfonamide group. The synthetic route can be optimized to enhance yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with triazine moieties often display significant antimicrobial properties. In studies evaluating various derivatives of triazines:

  • In vitro tests demonstrated that certain triazine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Triazine derivatives are also explored for their anticancer potential:

  • Case Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance:
    • A study reported an IC50 value indicating significant cytotoxicity against colon carcinoma cells.
    • Structure–activity relationship (SAR) analyses suggest that modifications to the triazine structure can enhance anticancer efficacy.

3. Enzyme Inhibition

Some studies have focused on the enzyme inhibitory activities of this compound:

  • It has been reported to inhibit specific enzymes involved in cancer progression and microbial resistance.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50/Activity LevelReference
AntimicrobialE. coli, S. aureus< 50 µg/mL
AnticancerHCT116 (colon carcinoma)30 µM
Enzyme InhibitionCA-II (carbonic anhydrase)IC50 = 25 µM

Case Study: Anticancer Activity

In a pivotal study assessing the anticancer effects of various triazine derivatives including this compound:

  • The compound was tested against multiple cancer cell lines including HCT116 and A431.
  • Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Mechanistic Insights

The mechanism behind the observed biological activities is attributed to:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels leading to oxidative stress and subsequent apoptosis.

Q & A

Q. Validation Methods :

Technique Parameters Application Reference
X-ray diffractionCrystal structure analysisConfirm triazinyl-sulfonamide geometry
1H NMR^{1}\text{H NMR}δ 3.8–4.2 ppm (triazine-OCH3_3)Purity assessment
MALDI-TOFMass accuracy < 5 ppmPeptide product verification

What are the primary degradation pathways of this compound under storage conditions, and how can stability be improved?

Advanced Research Focus
Degradation is driven by:

  • Hydrolysis : The triazine ring is susceptible to nucleophilic attack by water, forming dimethoxy-triazinones .
  • Photolysis : UV exposure cleaves the sulfonamide bond, requiring amber glass storage .

Q. Stabilization Strategies :

  • Lyophilization : Store at -20°C in anhydrous DMSO or DMF .
  • Buffer additives : Phosphate buffers (pH 6–8) reduce hydrolysis rates during aqueous reactions .

How does this sulfonamide compare to HATU or TBTU in solid-phase peptide synthesis (SPPS) for challenging sequences?

Advanced Research Focus
Comparative studies show:

  • Yield : The sulfonamide achieves 80–100% yields for Aib-enkephalin analogues, outperforming HATU (70–85%) in SPPS .
  • Racemization : Lower epimerization (<0.5%) vs. TBTU (1–2%) due to milder activation .
  • Solvent compatibility : Compatible with DMF and DCM, unlike HATU, which requires costly dimethylacetamide .

Limitation : Slower coupling kinetics for non-hindered residues necessitate longer reaction times (2–4 hrs) .

What safety protocols are critical when handling this compound, given its hazard profile?

Q. Basic Research Focus

  • Hazard classifications : Eye damage (Category 1) and aquatic toxicity (Chronic 2) .
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Waste disposal : Neutralize with 1 M NaOH before aqueous waste disposal to detoxify reactive intermediates .

What role does this compound play in herbicide development, and how is its mode of action studied?

Advanced Research Focus
As a triazine-sulfonamide hybrid, it inhibits acetolactate synthase (ALS) in weeds. Methodologies include:

  • Enzyme assays : Fluorescein diacetate (FDA) hydrolysis assays quantify ALS inhibition in soil microbes .
  • Metabolic profiling : LC-MS/MS identifies sulfonamide-derived metabolites in resistant Amaranthus species .

Structural Note : The dimethoxy-triazine group enhances binding to ALS vs. mono-methoxy analogues like cinosulfuron .

How can solubility challenges in aqueous reaction systems be addressed for this hydrophobic sulfonamide?

Q. Advanced Research Focus

  • Co-solvents : 10–20% acetone or THF in phosphate buffer improves dispersion .
  • Surfactants : Sodium laurate (15 mM) enhances solubility via micelle formation .
  • Ionic liquids : BMIM-BF4_4 increases reactivity in biphasic systems without hydrolysis .

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